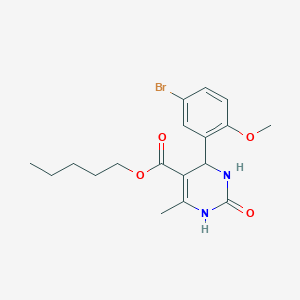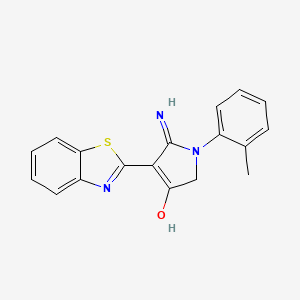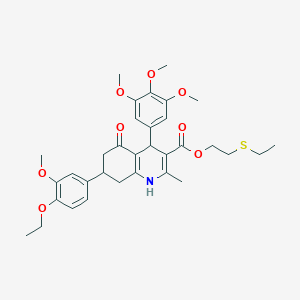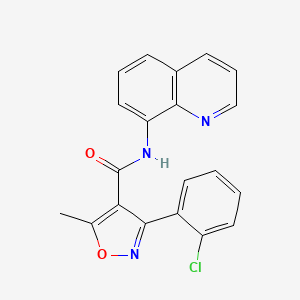
Pentyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(5-bromo-2-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de pentyle est un composé organique complexe avec des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente une structure unique qui comprend un cycle aromatique bromé, un groupe méthoxy et un cycle tétrahydropyrimidine, ce qui en fait un sujet intéressant pour les études chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(5-bromo-2-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de pentyle implique généralement plusieurs étapes, y compris la bromation d'un cycle aromatique, la méthoxylation et la formation du cycle tétrahydropyrimidine. Une méthode courante implique l'utilisation de brome et de poudre de fer comme catalyseurs pour l'étape de bromation . La méthoxylation peut être réalisée en utilisant du méthylate de sodium et du bromure de cuivre dans du méthanol sous atmosphère d'azote .
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé impliqueraient probablement la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de procédés en continu pour améliorer l'efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(5-bromo-2-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de pentyle peut subir diverses réactions chimiques, notamment :
Substitution aromatique électrophile : Le cycle aromatique bromé peut participer à d'autres réactions de substitution.
Substitution nucléophile : Le groupe méthoxy peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, en particulier au niveau du cycle tétrahydropyrimidine.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent le brome, le méthylate de sodium, le bromure de cuivre et divers agents oxydants et réducteurs. Les conditions réactionnelles impliquent souvent des températures spécifiques, des solvants et des atmosphères inertes pour assurer les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, la substitution aromatique électrophile peut produire divers dérivés substitués, tandis que la substitution nucléophile peut produire différents composés fonctionnalisés.
Applications de recherche scientifique
Chimie : Le composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Il peut servir de sonde pour étudier les processus biologiques impliquant des composés aromatiques bromés.
Médecine : Le composé pourrait être étudié pour ses propriétés pharmacologiques potentielles.
Industrie : Il peut trouver des applications dans le développement de nouveaux matériaux ou comme intermédiaire dans la fabrication chimique.
Mécanisme d'action
Le mécanisme d'action du 4-(5-bromo-2-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de pentyle implique son interaction avec des cibles moléculaires spécifiques. Le cycle aromatique bromé et le cycle tétrahydropyrimidine peuvent interagir avec diverses enzymes et récepteurs, modulant potentiellement leur activité. Les voies et les cibles exactes dépendraient du contexte spécifique de son utilisation.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving brominated aromatic compounds.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Pentyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The brominated aromatic ring and the tetrahydropyrimidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres composés aromatiques bromés et des dérivés de tétrahydropyrimidine. Des exemples incluent :
- 5-Bromo-2-méthoxyphénol
- Dérivés de 6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine
Unicité
Ce qui distingue le 4-(5-bromo-2-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de pentyle, c'est sa combinaison unique de groupes fonctionnels, qui permet une large gamme de réactions chimiques et d'applications potentielles. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C18H23BrN2O4 |
|---|---|
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
pentyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23BrN2O4/c1-4-5-6-9-25-17(22)15-11(2)20-18(23)21-16(15)13-10-12(19)7-8-14(13)24-3/h7-8,10,16H,4-6,9H2,1-3H3,(H2,20,21,23) |
Clé InChI |
UNDAJJBVNJQNKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)Br)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11598454.png)
![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11598469.png)

![Ethyl 4-{2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-YL]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-amido}benzoate](/img/structure/B11598482.png)
![(2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11598487.png)
![Ethyl [2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11598493.png)

![N-[(4E)-6-bromo-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline](/img/structure/B11598499.png)
![3,3'-[(5-bromo-2-fluorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11598501.png)
![2-fluoro-N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11598508.png)

![2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11598515.png)
![[(2E)-2-{(2E)-[3,4-bis(benzyloxy)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11598522.png)
